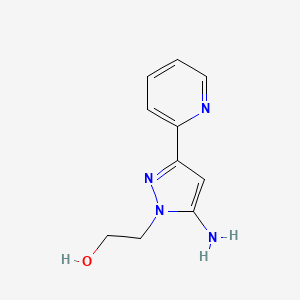
1H-Pyrazol-1-ethanol, 5-Amino-3-(2-pyridinyl)-
Übersicht
Beschreibung
“1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The structure allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazoles are involved in a variety of chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can be influenced by their specific structure and substituent groups. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Wissenschaftliche Forschungsanwendungen
Antibakterielle und antioxidative Aktivität
Pyrazolverbindungen, einschließlich 1H-Pyrazol-1-ethanol, 5-Amino-3-(2-pyridinyl)-, wurden synthetisiert und auf ihre antimikrobielle Aktivität in vitro untersucht . Unter allen getesteten Verbindungen weisen einige die höchste wachstumshemmende Aktivität auf . Die antioxidativen Eigenschaften dieser Verbindungen wurden ebenfalls nachgewiesen und zeigten eine bemerkenswerte Aktivität im Vergleich zum Standardantioxidans .
Antifibrotische Aktivität
Eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidinderivate, die 2-(5-Amino-3-pyridin-2-ylpyrazol-1-yl)ethanol umfassen könnten, wurden entworfen, synthetisiert und ihre biologischen Aktivitäten an immortalisierten Ratten-Leberstern-Zellen (HSC-T6) bewertet . Einige dieser Verbindungen zeigten bessere antifibrotische Aktivitäten als Pirfenidon und Bipy55′DC .
COX-2-Inhibitoren
Neue 1H-Pyrazol-1-carbothioamid-Derivate, die 1H-Pyrazol-1-ethanol, 5-Amino-3-(2-pyridinyl)-, umfassen könnten, wurden synthetisiert und auf ihre biologische Bedeutung als COX-2-Inhibitoren untersucht .
Antivirale Aktivität
Pyrazolverbindungen, einschließlich 1H-Pyrazol-1-ethanol, 5-Amino-3-(2-pyridinyl)-, wurden in Molekül-Docking-Studien verwendet, um wahrscheinliche Interaktionen mit der katalytischen Domäne des grampositiven S. aureus Topoisomerase IV-Enzyms zu bewerten . Diese Studien zeigen, dass die Verbindungen die besten Inhibitoren für das neuartige SARS Cov-2-Virus sein könnten .
Fluoreszierende Sonden
Neuere Anwendungen detaillieren die Verwendung von Pyrazol-Heterocyclen in der medizinischen Chemie als fluoreszierende Sonden .
Strukturelle Einheiten von Polymeren
Pyrazole haben eine große Bandbreite an Anwendungen in der medizinischen Chemie, der Arzneimittelforschung, der Agrochemie, der Koordinationschemie und der metallorganischen Chemie. Ihre Popularität hat seit den frühen 1990er Jahren rasant zugenommen . Sie werden oft als strukturelle Einheiten von Polymeren verwendet .
Wirkmechanismus
Target of Action
The primary target of 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol is the 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in various biological processes, including the metabolism of amino acids and the biosynthesis of several coenzymes .
Mode of Action
The compound interacts with its target, the 2,2-dialkylglycine decarboxylase, through a process known as molecular docking . This interaction results in changes to the enzyme’s activity, which can influence various biological processes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to amino acid metabolism and coenzyme biosynthesis .
Result of Action
It has been suggested that the compound may have antimicrobial properties, potentially making it useful in the treatment of certain bacterial infections .
Zukünftige Richtungen
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore the synthesis and applications of pyrazole derivatives, as well as their potential roles in medicinal chemistry, drug discovery, and other fields .
Biochemische Analyse
Biochemical Properties
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as pyrazole-containing enzymes, which are known for their role in catalyzing reactions involving nitrogen-containing heterocycles . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing heterocycles . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQUVQGEAUWRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
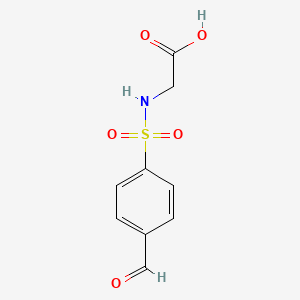
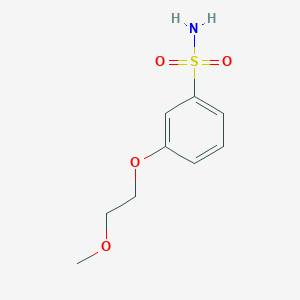

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
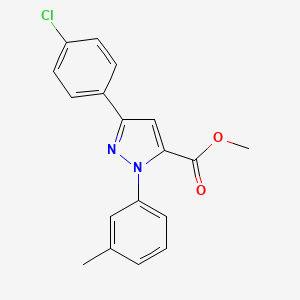


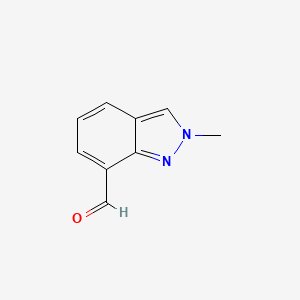
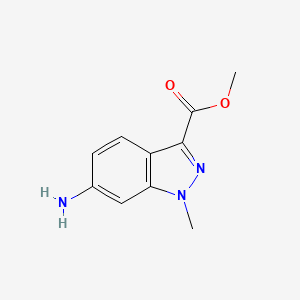


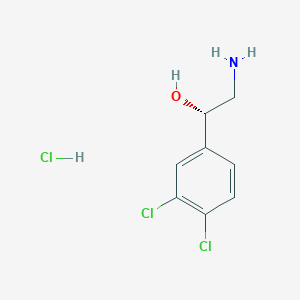
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

